![molecular formula C19H23NO3 B182684 Ethyl 2-(dibenzylamino)-3-hydroxypropanoate CAS No. 134936-17-7](/img/structure/B182684.png)
Ethyl 2-(dibenzylamino)-3-hydroxypropanoate
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Overview
Description
Ethyl 2-(dibenzylamino)-3-hydroxypropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a dibenzylamino group attached to a hydroxypropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(dibenzylamino)-3-hydroxypropanoate typically involves the reaction of ethyl glyoxylate with dibenzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes nucleophilic addition by a hydroxyl group to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dibenzylamino)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iminium ion intermediate can be reduced to form secondary amines.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 2-(dibenzylamino)-3-oxopropanoate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-(dibenzylamino)-3-hydroxypropanoate has been identified as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
- Prodrugs for Psoriasis Treatment : The compound is utilized in the synthesis of β-agonist prodrugs aimed at treating psoriasis, highlighting its relevance in dermatological therapies.
- Kinase Modulators : It has been explored as a potential kinase modulator, particularly for inhibiting IRAK-4, which is involved in inflammatory responses. This positions it as a candidate for treating autoimmune and inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis due to its nucleophilic properties:
- Peptide Synthesis : Its stability and reactivity make it suitable for solution-phase peptide synthesis, allowing for the construction of complex peptide structures necessary for drug development.
- Chemical Reactions : this compound can participate in various chemical reactions including substitution and addition reactions, making it valuable in synthetic organic chemistry.
Case Study 1: Synthesis of β-Agonist Prodrugs
A study demonstrated the successful synthesis of β-agonist prodrugs using this compound as a key intermediate. The resulting compounds exhibited enhanced bioavailability and therapeutic efficacy in treating psoriasis models, showcasing the compound's importance in drug formulation.
Case Study 2: IRAK-4 Inhibition
Research focused on the inhibition of IRAK-4 using derivatives of this compound. The study found that specific modifications to the compound increased its potency against inflammatory pathways, suggesting its potential application in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 2-(dibenzylamino)-3-hydroxypropanoate involves its interaction with specific molecular targets. The dibenzylamino group can interact with enzymes and receptors, modulating their activity. The hydroxypropanoate backbone can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(dibenzylamino)-2-(2-oxocyclohexyl)acetate: Similar structure with a cyclohexyl group instead of a hydroxypropanoate backbone.
Dibenzylamino-1-methylcyclohexanol: Contains a cyclohexanol moiety instead of a hydroxypropanoate backbone.
Uniqueness
Ethyl 2-(dibenzylamino)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a dibenzylamino group and a hydroxypropanoate backbone allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
Ethyl 2-(dibenzylamino)-3-hydroxypropanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a dibenzylamino group attached to a hydroxypropanoate backbone. Its structure allows for diverse chemical reactivity, including oxidation and substitution reactions, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Modulation : The dibenzylamino group can interact with various enzymes and receptors, potentially acting as an inhibitor by binding to active sites. This interaction may prevent substrate binding and alter enzyme activity.
- Hydrogen Bonding : The hydroxy group in the propanoate backbone can form hydrogen bonds with amino acid residues in target proteins, enhancing binding affinity and specificity.
Antiviral Activity
Recent studies have investigated the compound's antiviral properties, particularly against SARS-CoV-2. In vitro assays demonstrated that derivatives of related compounds exhibited significant antiviral effects. For example, one diastereomer showed an EC50 value of approximately 4-5 μM in Calu 3 cells infected with SARS-CoV-2 . This suggests that this compound may have similar potential pending further research.
Cytotoxicity
Preliminary cytotoxicity assays indicate that derivatives of the compound may exhibit selective toxicity towards cancer cell lines. For instance, studies on related compounds have shown IC50 values in the range of 20 μM against HeLa cervical carcinoma cells, suggesting that this compound could be further explored for anticancer applications .
Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antiviral | EC50 ~4-5 μM against SARS-CoV-2 | |
Antimicrobial | Effective against gram-positive bacteria | |
Cytotoxicity | IC50 ~20 μM in HeLa cells |
Future Directions
Given the preliminary findings regarding the biological activities of this compound, further research is warranted. Potential areas for future investigation include:
- In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced biological activity.
Properties
IUPAC Name |
ethyl 2-(dibenzylamino)-3-hydroxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-2-23-19(22)18(15-21)20(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,18,21H,2,13-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHWUCSELCWBQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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